molecular formula C18H14FN3O3S B2790426 4-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide CAS No. 921795-77-9

4-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Cat. No.: B2790426
CAS No.: 921795-77-9
M. Wt: 371.39
InChI Key: MPBOLURJAXEBAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a synthetic small molecule provided as a high-purity research compound. Its structure incorporates a pyridazine core, a scaffold frequently investigated in medicinal chemistry for its potential to interact with various biological targets . The presence of a methylsulfonyl group and a benzamide moiety is common in molecules designed for enzyme inhibition studies, particularly for kinases and other ATP-binding proteins . While the specific biological profile of this compound requires further characterization by researchers, its molecular architecture suggests it is a valuable chemical tool for probing biochemical pathways. Potential research applications include in vitro screening campaigns to identify new therapeutic leads for various diseases, structure-activity relationship (SAR) studies to optimize compound potency and selectivity, and as a building block in the synthesis of more complex chemical entities. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this and all chemicals in a laboratory setting with appropriate safety precautions.

Properties

IUPAC Name

4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O3S/c1-26(24,25)17-11-10-16(21-22-17)12-4-8-15(9-5-12)20-18(23)13-2-6-14(19)7-3-13/h2-11H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBOLURJAXEBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient and environmentally friendly process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and recrystallization is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

The compound has been studied for its biological activities, which include anticancer, anti-inflammatory, and antimicrobial effects. Below are the key findings from various studies.

Anticancer Activity

Recent research has highlighted the compound's potential as an anticancer agent:

  • Cell Line Studies : The National Cancer Institute (NCI) screened various human cancer cell lines, finding significant growth inhibition in:
    • Leukemia (RPMI-8226) : >20% inhibition
    • Non-Small Cell Lung Cancer (A549) : >15% inhibition
    • Renal Cancer (A498) : >10% inhibition

Table 1: Anticancer Activity Summary

Cell Line TypeCell Line NameGrowth Inhibition (%)
LeukemiaRPMI-8226>20
Non-Small Cell Lung CancerA549>15
Renal CancerA498>10

The mechanism of action involves the inhibition of specific signaling pathways that promote cancer cell proliferation. The fluorinated phenyl group enhances lipophilicity, improving cellular uptake and bioavailability.

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation:

  • Inhibition of Inflammatory Pathways : Compounds with similar structures have been found to inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators.

Case Study: In Vivo Models
A study involving animal models demonstrated that administration of the compound resulted in significant reductions in inflammatory markers compared to control groups. This suggests its potential application in treating chronic inflammatory diseases.

Antimicrobial Activity

Emerging studies indicate that this compound may possess antimicrobial properties:

  • Effectiveness Against Bacteria : In vitro studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus with low minimum inhibitory concentrations (MICs).

Table 2: Antimicrobial Activity Summary

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus<0.5 µg/mL
Enterococcus faecalis<1 µg/mL

The trifluoromethyl group enhances interaction with bacterial membranes, increasing permeability and leading to cell death.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide
  • 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide

Uniqueness

4-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide is unique due to its specific substitution pattern and the presence of both fluoro and methylsulfonyl groups

Biological Activity

4-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a fluorine atom, a benzamide core, and a pyridazine moiety, which are essential for its biological interactions. The presence of the methylsulfonyl group enhances its solubility and potential interactions with biological targets.

Chemical Formula: C17H17F N4O2S
Molecular Weight: 354.41 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound has been shown to:

  • Inhibit Enzyme Activity: It may act as an inhibitor for various kinases and phosphodiesterases, modulating intracellular signaling pathways.
  • Reduce Inflammatory Responses: By blocking the release of pro-inflammatory cytokines such as TNF-α and IL-6, it can potentially alleviate conditions like asthma and other inflammatory diseases .

Biological Activity Overview

Activity Description
Anti-inflammatory Inhibits cytokine release; reduces airway hyperactivity in animal models .
Antitumor Exhibits selective cytotoxicity against cancer cell lines .
Enzyme Inhibition Targets PDE4 and other kinases; affects cellular signaling pathways .

Case Studies

  • Anti-inflammatory Effects in Animal Models
    • A study demonstrated that this compound significantly reduced bronchial eosinophilia in guinea pigs, indicating its potential for treating asthma. The compound's ability to inhibit TNF formation was highlighted as a key mechanism .
  • Antitumor Activity
    • Research indicated that this compound showed selective in vitro antitumor activity against hepatocellular carcinoma (HCC). The mechanism was found to be independent of PDE inhibition, suggesting alternative pathways involved in its anticancer effects .
  • Kinase Inhibition
    • A series of benzamide derivatives were synthesized, including this compound, which exhibited moderate to high potency as RET kinase inhibitors. This suggests potential applications in cancer therapy .

Q & A

Q. What analytical techniques are recommended for characterizing the structural integrity and purity of 4-fluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide?

Answer: High-Performance Liquid Chromatography (HPLC) is essential for assessing purity, while Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) and Mass Spectrometry (MS) confirm structural integrity by analyzing molecular fragmentation patterns and functional group connectivity .

Q. How should researchers design experiments to assess the solubility and stability of this compound under physiological conditions?

Answer: Solubility can be determined via shake-flask methods in buffers (pH 1.2–7.4) at 37°C, while stability studies require HPLC monitoring under accelerated conditions (e.g., 40°C/75% RH) to identify degradation products .

Advanced Research Questions

Q. What strategies can mitigate low synthetic yields during the coupling of the pyridazinyl and benzamide moieties in this compound?

Answer: Optimize reaction conditions using coupling agents like HATU/DMAP in anhydrous DMF at 0–5°C to minimize side reactions. Real-time monitoring via FT-IR for carbonyl intermediate formation is advised .

Q. How can contradictory data on this compound’s kinase inhibition selectivity be resolved across different assay platforms?

Answer: Validate results using orthogonal assays (e.g., fluorescence polarization vs. radiometric) under standardized ATP concentrations. Molecular docking studies can clarify binding mode variations due to conformational flexibility in the methylsulfonyl-pyridazinyl group .

Q. What in silico approaches are suitable for predicting off-target interactions of this compound?

Answer: Combine pharmacophore modeling (e.g., Phase) with molecular dynamics simulations (AMBER/CHARMM) to assess interactions across proteome-wide homology models. Prioritize targets using cheminformatics databases like ChEMBL .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported LogP values for this compound obtained via shake-flask versus chromatographic methods?

Answer: Re-evaluate experimental parameters: shake-flask requires saturation confirmation via UV/LC-MS, while chromatographic LogP (e.g., HPLC-derived) must use a validated calibration curve with structurally similar standards .

Synthetic Methodology

Q. What catalytic systems improve regioselectivity during the sulfonylation of the pyridazine ring in this compound’s synthesis?

Answer: Pd(OAc)₂/Xantphos in toluene at 100°C enhances para-selectivity via steric control. Monitor progress with LC-MS to detect early-stage regioisomer formation .

Biological Activity Profiling

Q. What orthogonal assays are critical for distinguishing true target engagement from assay artifacts in this compound’s reported antiproliferative activity?

Answer: Combine MTT-based viability assays with caspase-3/7 activation assays and cell cycle analysis (flow cytometry). Counter-screening against kinase-dead mutant cell lines validates specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.